Danirixin

Übersicht

Beschreibung

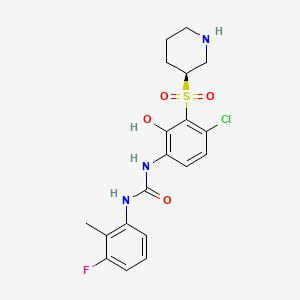

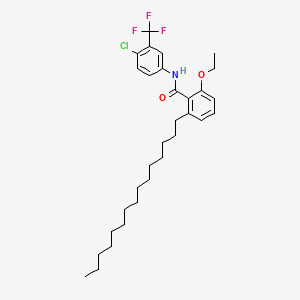

Danirixin is a small molecule that has been used in trials studying the treatment and basic science of Virus Diseases, Nutritional Status, Pulmonary Disease, Chronic Obstructive, and Infections, Respiratory Syncytial Virus . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .

Molecular Structure Analysis

The molecular structure of Danirixin is characterized by a chemical formula of C19H21ClFN3O4S, with an average weight of 441.9 . It is a member of the diaryl urea chemical class .

Chemical Reactions Analysis

Danirixin is a competitive antagonist against CXCL8 in Ca2+ -mobilization assays, with a KB (the concentration of antagonist that binds 50% of the receptor population) of 6.5 nM and antagonist potency (pA2) of 8.44, and is fully reversible in washout experiments over 180 minutes .

Physical And Chemical Properties Analysis

Danirixin has the following physical and chemical properties: Hydrogen bond acceptors: 6, Hydrogen bond donors: 4, Rotatable bonds: 6, Topological polar surface area: 115.91, Molecular weight: 441.09, XLogP: 4.68 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Danirixin (GSK1325756) is a selective CXCR2 antagonist . The pharmacokinetics and pharmacodynamics of Danirixin have been studied in healthy adult subjects . The systemic exposure following single doses of Danirixin increased with increasing dose . The dose-dependent inhibition of agonist-induced neutrophil activation following single and repeated once daily oral administration of Danirixin suggests that this CXCR2 antagonist may have benefit in neutrophil-predominant inflammatory diseases .

Inflammatory Diseases

Excessive neutrophil presence and activation is important in a number of acute and chronic inflammatory diseases . The CXCR2 chemokine receptor is important in controlling the extravasation and activation of neutrophils . Selective antagonism of the CXCR2 receptor is a potential approach to reducing neutrophil migration and activation . Danirixin, is a small molecule, CXCR2 antagonist being evaluated as a potential anti-inflammatory medicine .

Influenza Treatment

Danirixin has been evaluated for the treatment of adults hospitalized with influenza . Excessive neutrophil migration has been correlated with influenza symptom severity . Danirixin, a selective and reversible antagonist of C-X-C chemokine receptor 2, decreases neutrophil activation and transmigration to areas of inflammation . This study evaluated the efficacy and safety of intravenous (IV) danirixin co-administered with oseltamivir for the treatment of adults hospitalized with influenza .

Allergic Asthma

Danirixin has been indicated to attenuate OVA-induced allergic asthma mainly by decreasing the MAPK signaling pathway .

Food and Drug Interactions

There was a 37% decrease in Cmax and a 16% decrease in AUC (0-∞) following administration of Danirixin in the presence of food . Cmax also decreased by 65% when Danirixin 100 mg was administered following omeprazole 40 mg once daily for 5 days .

Zukünftige Richtungen

Danirixin is being evaluated as a potential anti-inflammatory medicine . It has been used in trials studying the treatment and basic science of various diseases . The dose-dependent inhibition of agonist-induced neutrophil activation following single and repeated once daily oral administration of Danirixin suggests that this CXCR2 antagonist may have benefit in neutrophil-predominant inflammatory diseases .

Wirkmechanismus

Target of Action

Danirixin, also known as GSK1325756, is a small molecule that acts as a selective and reversible antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a chemokine receptor expressed on the surface of neutrophils, a type of white blood cell. This receptor plays a pivotal role in the recruitment and activation of neutrophils, which are key players in the body’s immune response .

Mode of Action

Danirixin works by selectively binding to the CXCR2 receptor, thereby inhibiting its function . This antagonistic action prevents the receptor from responding to its natural ligands, the ELR+ chemokines. As a result, the migration and activation of neutrophils are reduced . This mechanism of action has the potential to decrease inflammation, particularly in conditions where neutrophils are excessively present or activated .

Biochemical Pathways

The primary biochemical pathway affected by danirixin involves the chemotaxis of neutrophils . Under normal conditions, chemokines bind to CXCR2 on neutrophils, triggering their migration towards sites of inflammation. By blocking CXCR2, danirixin inhibits this process, reducing neutrophil migration and subsequent inflammation .

Pharmacokinetics

The pharmacokinetics of danirixin have been studied in healthy adult subjects . Systemic exposure to the drug increased with increasing dose, suggesting dose-dependent absorption . The presence of food decreased the maximum concentration (cmax) by 37% and the area under the curve (auc) by 16% . Additionally, the use of omeprazole, a proton-pump inhibitor, resulted in a 65% decrease in Cmax . These findings suggest that food and gastric acid reducing agents can significantly impact the bioavailability of danirixin .

Result of Action

The primary molecular effect of danirixin is the inhibition of CXCL1-induced CD11b expression on peripheral blood neutrophils . This effect is dose-dependent, with approximately 50% inhibition observed for 50 mg and 100 mg doses of danirixin, and 72% inhibition at 200 mg . On a cellular level, this results in a reduction in neutrophil activation and migration, potentially leading to decreased inflammation .

Action Environment

The action of danirixin can be influenced by various environmental factors. For instance, the presence of food and the use of certain medications, such as proton-pump inhibitors, can affect the drug’s absorption and thus its efficacy . Additionally, the drug’s effects may vary between individuals, with elderly subjects showing 50% lower AUC and Cmax compared to younger subjects . These factors need to be taken into consideration when using danirixin in a clinical setting .

Eigenschaften

IUPAC Name |

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNBSHYFOFVLS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danirixin | |

CAS RN |

954126-98-8 | |

| Record name | Danirixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danirixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANIRIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

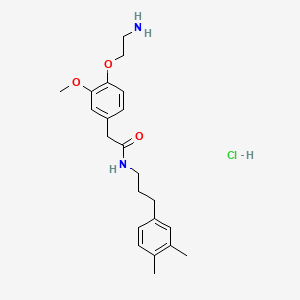

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)

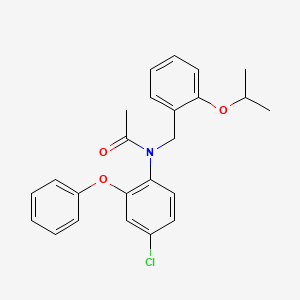

![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)

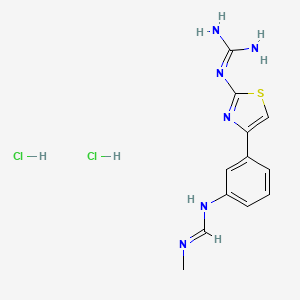

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)

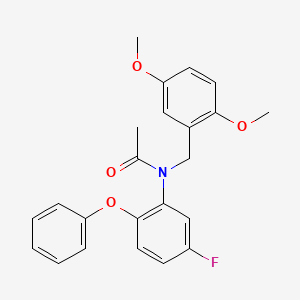

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)